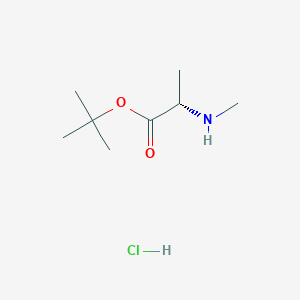

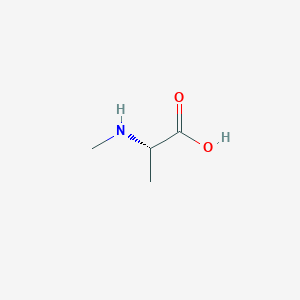

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Applications De Recherche Scientifique

Peptide Synthesis

N-Me-Ala-OtBu HCl: is widely used in the field of peptide synthesis. It serves as an amino acid derivative for the incorporation of the N-methyl alanine residue into peptides. This compound is particularly useful for creating peptides with modified backbones, which can result in enhanced stability and altered biological activity .

Drug Development

In drug development, N-Me-Ala-OtBu HCl is utilized to produce potential drug candidates that contain N-methylated amino acids. These compounds often exhibit improved pharmacokinetic properties, such as increased oral bioavailability and metabolic stability .

Protease Resistance

Peptides containing N-methyl amino acids, synthesized using N-Me-Ala-OtBu HCl , are more resistant to proteolytic degradation. This property is beneficial for therapeutic peptides that require prolonged activity in biological systems .

Structural Biology

N-Me-Ala-OtBu HCl: is used in structural biology to study protein-protein interactions. Modified peptides can act as inhibitors or probes to understand the binding sites and interaction dynamics of proteins .

Material Science

In material science, N-Me-Ala-OtBu HCl can be employed to create polymers with peptidic components. These polymers have potential applications in biodegradable materials, responsive surfaces, and drug delivery systems .

Chemical Synthesis

This compound is also a valuable building block in chemical synthesis. It can be used to introduce N-methyl alanine into various molecular scaffolds, which can lead to the discovery of novel compounds with unique properties .

Analytical Chemistry

N-Me-Ala-OtBu HCl: plays a role in analytical chemistry as a standard or reference compound. It can be used to calibrate instruments or validate analytical methods that measure amino acid derivatives .

Biochemistry Research

Lastly, in biochemistry research, N-Me-Ala-OtBu HCl is used to investigate the role of N-methyl amino acids in biological systems. Studies may focus on the impact of N-methylation on protein function, stability, and cell signaling pathways .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJYAVJRFRTKL-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461581 |

Source

|

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

CAS RN |

103614-40-0 |

Source

|

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

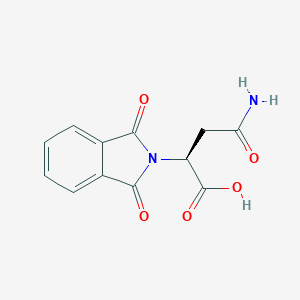

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)